molecular formula C10H12N2O2 B2692225 N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide CAS No. 39569-37-4

N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide

Cat. No.: B2692225
CAS No.: 39569-37-4
M. Wt: 192.218
InChI Key: ZZCYPMNOIVNFHS-UHFFFAOYSA-N
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Description

N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide: is a chemical compound with the molecular formula C10H12N2O2 It is known for its unique structure, which includes a hydroxyimino group attached to an ethylphenyl ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide typically involves the reaction of 3-acetylphenylamine with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then acetylated to yield the final product. The general reaction conditions include:

    Reactants: 3-acetylphenylamine and hydroxylamine hydrochloride.

    Solvent: Ethanol or methanol.

    Catalyst: Hydrochloric acid.

    Temperature: Room temperature to 50°C.

    Reaction Time: 2-4 hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The process involves:

    Continuous Flow Reactors: For precise control of temperature and reaction time.

    Purification: Crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The acetamide group can also interact with proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide can be compared with other similar compounds, such as:

    N-{3-[1-(hydroxyimino)ethyl]phenyl}formamide: Similar structure but with a formamide group instead of an acetamide group.

    N-{3-[1-(hydroxyimino)ethyl]phenyl}propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7(12-14)9-4-3-5-10(6-9)11-8(2)13/h3-6,14H,1-2H3,(H,11,13)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCYPMNOIVNFHS-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=CC=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC(=CC=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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